4-Benzyl-6-chloropyridin-2-amine
Description
Contextualization within Halogenated Aminopyridine Chemistry
Halogenated aminopyridines are a class of compounds of significant interest in the chemical sciences. acs.org They serve as valuable intermediates and multipurpose building blocks for the creation of fine chemicals, ligands for organometallic chemistry, and biologically active molecules. acs.orgmdpi.com The presence of both an amino group and a halogen atom on the pyridine (B92270) ring provides two distinct reactive sites, allowing for selective functionalization. The amino group can act as a nucleophile or directing group, while the halogen atom, particularly chlorine, is a well-established leaving group for nucleophilic substitution and a handle for transition-metal-catalyzed cross-coupling reactions. researchgate.net
The reactivity of aminopyridines with halogens can lead to a variety of products, including charge-transfer complexes and ionic species, depending on the specific reactants and conditions. researchgate.netacs.org The study of these interactions is crucial for developing selective halogenation methods, which are essential for synthesizing specifically substituted pyridines like 4-Benzyl-6-chloropyridin-2-amine. researchgate.net The electronic properties imparted by the halogen substituents are also critical, influencing the reactivity and potential applications of the resulting molecules in fields such as drug development and materials science. mdpi.com
Significance as a Privileged Chemical Scaffold for Derivatization
The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. Aminopyridine structures are recognized as essential scaffolds in the design of pharmacologically significant compounds and advanced organic materials. mdpi.comnih.gov The structure of this compound is a prime example of such a scaffold.
Its utility stems from the strategic placement of its functional groups:
The 2-amino group: This group can be a site for N-alkylation, N-acylation, or can be transformed into other functional groups. It also influences the electronic nature of the pyridine ring.
The 6-chloro substituent: The chlorine atom is a key site for derivatization, primarily through nucleophilic aromatic substitution or various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, alkyl, or alkynyl groups.
The 4-benzyl group: This group adds steric bulk and lipophilicity, which can be crucial for modulating the physical properties and biological interactions of derivative compounds. The benzyl (B1604629) ring itself can also be further functionalized.
This trifecta of functional groups allows for a systematic and diverse derivatization, enabling the generation of large libraries of compounds from a single, readily accessible intermediate. nih.gov
Evolution of Synthetic Methodologies for Pyridine-Based Architectures
The synthesis of substituted pyridines has a rich history, with classical methods forming the foundation of pyridine chemistry. pharmaguideline.comrsc.org More recently, the field has seen a dramatic evolution towards more efficient, selective, and versatile synthetic strategies.
| Synthetic Approach | Description | Key Features |
| Classical Condensations | Methods like the Hantzsch pyridine synthesis involve the condensation of components such as aldehydes, ammonia (B1221849), and β-ketoesters. pharmaguideline.comrsc.org | Foundational but can lack efficiency and regioselectivity for complex substitution patterns. |
| Transition-Metal Catalysis | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are now central to pyridine functionalization, using halopyridines as substrates. nih.gov | High efficiency, broad substrate scope, and predictable regioselectivity. |
| C-H Activation/Functionalization | This modern approach involves the direct coupling of C-H bonds on the pyridine ring with various partners, often catalyzed by transition metals like palladium or rhodium. acs.orgcapes.gov.br | Atom-economical, avoids pre-functionalization steps, allows for novel bond formations. |
| Organocatalysis | Metal-free catalytic systems are emerging for pyridine functionalization, sometimes proceeding through radical intermediates. acs.org | Offers alternative reactivity pathways and avoids metal contamination in products. |
The synthesis of a molecule like this compound would likely employ a multi-step sequence, potentially starting from a simpler dichloropyridine and involving sequential, regioselective substitution reactions, such as a nucleophilic substitution to install the amino group followed by a cross-coupling reaction to add the benzyl group. The development of these advanced synthetic tools is crucial for accessing complex pyridine architectures efficiently. nih.govnih.gov
Current Research Trajectories and Unaddressed Challenges Pertaining to this compound
Current research involving scaffolds like this compound is focused on several key areas. A major trajectory is the continued development of novel, environmentally benign synthetic methods for producing halogenated aminopyridines with high selectivity and in good yields, aiming to replace more costly or hazardous procedures. acs.org There is also significant interest in expanding the scope of derivatization reactions from the chloro and amino positions to build complex molecular libraries for screening in various applications.
However, several challenges remain.
Regioselectivity: Controlling the position of functionalization on the pyridine ring, especially in C-H activation reactions, can be difficult and is an area of active research. researchgate.net
Catalyst Deactivation: The pyridine nitrogen can coordinate to and deactivate transition metal catalysts, posing a challenge for cross-coupling reactions. pharmaguideline.com The use of pyridine N-oxides is one strategy developed to circumvent this issue. acs.orgcapes.gov.br
Step Economy: While modern methods are powerful, the synthesis of highly substituted pyridines often requires multiple steps. Developing more convergent or one-pot synthetic strategies is a continuous goal.
Sustainable Chemistry: Reducing the reliance on precious metal catalysts and developing greener reaction conditions (e.g., using water as a solvent) are ongoing challenges in the synthesis of all pyridine-based compounds. acs.org
Addressing these challenges will further enhance the utility of this compound and related structures as pivotal building blocks in the future of chemical synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11ClN2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
4-benzyl-6-chloropyridin-2-amine |
InChI |
InChI=1S/C12H11ClN2/c13-11-7-10(8-12(14)15-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,14,15) |
InChI Key |
RTZCOYHKFZUDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC(=C2)Cl)N |
Origin of Product |
United States |
Synthetic Strategies and Methodological Innovations for 4 Benzyl 6 Chloropyridin 2 Amine
Retrosynthetic Disconnection Analysis of the 4-Benzyl-6-chloropyridin-2-amine Core
Retrosynthetic analysis of this compound reveals several potential disconnection points, offering various synthetic pathways. The primary disconnections involve the carbon-carbon bond of the benzyl (B1604629) group and the carbon-nitrogen bond of the amine group.
Primary Disconnections:
C4-Benzyl Bond: This disconnection suggests a precursor such as a 4-halo-6-chloropyridin-2-amine, which could undergo a cross-coupling reaction with a benzylating agent.
C2-Amine Bond: This approach points towards a 2,6-dichloro-4-benzylpyridine intermediate, which could then be selectively aminated at the C2 position.
Pyridine (B92270) Ring Formation: A more fundamental disconnection involves building the pyridine ring itself from acyclic precursors, incorporating the required substituents during the cyclization process. nih.gov
Each of these strategies presents its own set of challenges and advantages regarding starting material availability, regioselectivity, and reaction efficiency.
Classical and Established Synthetic Approaches to Substituted Pyridin-2-amines
Historically, the synthesis of substituted pyridin-2-amines has relied on multi-step sequences and the manipulation of pre-functionalized pyridine rings. nih.govrsc.org These established methods, while often robust, can sometimes lack efficiency and regiochemical control.
Multi-Step Conversions from Readily Available Precursors (e.g., Dichloropyridines)
A common and practical approach to synthesizing substituted pyridines involves the use of readily available dichloropyridines. researchgate.net For the target molecule, a plausible route would start from 2,6-dichloropyridine (B45657).
Illustrative Synthetic Sequence:
Selective Benzylation: The first step would involve a regioselective benzylation at the C4 position of 2,6-dichloropyridine. This can be challenging due to the similar reactivity of the C2 and C6 positions.
Selective Amination: The resulting 4-benzyl-2,6-dichloropyridine (B13880073) would then undergo a selective amination at the C2 position. The presence of the electron-donating benzyl group can influence the regioselectivity of this step.
This multi-step approach highlights the importance of controlling regioselectivity in pyridine functionalization.
Regioselective Functionalization Techniques in Pyridine Synthesis
Achieving regioselectivity in pyridine synthesis is a significant challenge due to the inherent electronic properties of the ring. nih.govbenthamdirect.comeurekaselect.comdigitellinc.com The nitrogen atom deactivates the ring towards electrophilic substitution and directs nucleophilic substitution primarily to the C2 and C4 positions. stackexchange.comyoutube.com
Key Techniques for Regiocontrol:
Directing Groups: The use of directing groups can control the position of incoming substituents. For instance, a pre-installed group can block a reactive site or activate a specific position.
Metalation: Directed ortho-metalation (DoM) and related techniques allow for the specific functionalization of positions adjacent to a directing group.
Manipulation of Electronic Effects: The strategic placement of electron-donating or electron-withdrawing groups can influence the reactivity of different positions on the pyridine ring, guiding the regiochemical outcome of subsequent reactions.
These techniques are crucial for synthesizing complex pyridines with a defined substitution pattern.
Modern and Sustainable Methodologies in the Synthesis of this compound
Recent advances in synthetic chemistry have provided more efficient and sustainable methods for pyridine functionalization, with transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution playing a pivotal role.
Transition Metal-Catalyzed Coupling Reactions for Pyridine Functionalization (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other complex molecules, including substituted pyridines. researchgate.netnih.govsigmaaldrich.comnih.gov
Suzuki-Miyaura Coupling: This versatile reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide. researchgate.netnih.govsigmaaldrich.comnih.govresearchgate.net In the context of our target molecule, a 4-chloro-6-halopyridin-2-amine could be coupled with a benzylboronic acid derivative. The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds. nih.govorganic-chemistry.orgyoutube.comnih.gov It provides a direct method for introducing an amine group onto an aromatic or heteroaromatic ring. For the synthesis of this compound, a 2,6-dichloro-4-benzylpyridine intermediate could be selectively aminated at the C2 position using this methodology. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction. nih.govyoutube.com
Table 1: Comparison of Transition Metal-Catalyzed Coupling Reactions
| Reaction | Bond Formed | Key Reactants | Advantages |
| Suzuki-Miyaura Coupling | C-C | Organoboron compound, Halide | Mild reaction conditions, high functional group tolerance, commercially available reagents. researchgate.netnih.govsigmaaldrich.com |
| Buchwald-Hartwig Amination | C-N | Amine, Halide | Wide scope of amines, high efficiency, applicable to complex substrates. nih.govorganic-chemistry.orgnih.gov |
Nucleophilic Aromatic Substitution (SNAr) Pathways for Amine and Halogen Exchange
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic rings like pyridine. youtube.comyoutube.comwuxiapptec.comresearchgate.netnih.govsemanticscholar.org The presence of the electronegative nitrogen atom and a good leaving group facilitates the attack of nucleophiles at the ortho and para positions. stackexchange.comyoutube.com
Amine Installation: A chloropyridine precursor can be directly aminated via an SNAr reaction. youtube.comthieme-connect.com For instance, reacting 2,6-dichloro-4-benzylpyridine with ammonia (B1221849) or a primary amine under appropriate conditions can lead to the desired 2-amino product. The reactivity can be enhanced by the presence of electron-withdrawing groups on the pyridine ring. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is significantly faster than that of 2-chloropyridine (B119429), highlighting the influence of the leaving group. acs.org
Halogen Exchange: SNAr reactions can also be used to exchange one halogen for another, which can be a useful strategy for modulating reactivity in subsequent cross-coupling steps.
The efficiency of SNAr reactions can be influenced by factors such as the nature of the nucleophile, the leaving group, the solvent, and the presence of activating or deactivating groups on the pyridine ring. rsc.org
Chemo- and Regioselective Benzylation Strategies on Pyridine Amines
The synthesis of specifically substituted aminopyridines like this compound presents significant challenges in controlling selectivity. The aminopyridine core possesses multiple nucleophilic sites: the exocyclic amino group and the nitrogen atom within the pyridine ring. This necessitates highly controlled reaction conditions to achieve the desired substitution pattern, avoiding mixtures of N-pyridyl, N-amino, and C-benzylated products.
Traditional benzylation methods often lead to poor regioselectivity. However, recent advancements offer more precise control. One innovative approach involves the use of Lewis acid-promoted benzylation with alcohols, which has been shown to effectively overcome common synthetic challenges in preparing benzylated aminopyridines. chemrxiv.org This method can provide access to novel N-benzylated aminopyridines that function as site-selective organocatalysts. chemrxiv.org
Achieving regioselectivity is a central theme in pyridine chemistry. For instance, chemo- and regioselective radical carbocyanation of 2-azadienes has been developed to produce functionalized α-amino nitriles, demonstrating the possibility of precise, catalytically controlled additions. nih.gov Similarly, chemoselective N-arylation of 2-aminopyridine (B139424) derivatives using arynes has been reported, yielding N-arylation products in good to excellent yields, which can then be used to construct more complex heterocyclic systems. nih.gov While not direct benzylation, these methodologies highlight the strategic approaches required to functionalize the aminopyridine scaffold selectively. For the target molecule, a strategy would be required that selectively functionalizes the C4-position with the benzyl group while leaving the C2-amino and C6-chloro groups intact, likely through a multi-step synthesis starting from a pre-functionalized pyridine ring.
Green Chemistry Principles in Aminopyridine Synthesis (e.g., Solvent-Free Conditions, Atom Economy)
The principles of green chemistry are increasingly vital in modern organic synthesis to minimize environmental impact. nih.gov Key metrics include atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product, and the Environmental Factor (E-factor), which quantifies the amount of waste generated per kilogram of product. nih.govprimescholars.com
Classical synthetic routes, particularly those involving substitution and elimination reactions, often exhibit poor atom economy, generating significant stoichiometric byproducts. nih.govacs.org The synthesis of aminopyridines is no exception. Green chemistry seeks to address this by designing reactions that maximize product incorporation and minimize waste. primescholars.comjocpr.com This can be achieved through addition or rearrangement reactions, the use of catalytic reagents instead of stoichiometric ones, and employing solvent-free conditions. acs.org
An example of a greener approach in pyridine synthesis is the use of one-pot, multi-component reactions. rsc.org These reactions combine multiple starting materials in a single step to form a complex product, often with high atom economy and reduced solvent use. For instance, an efficient one-pot procedure for the regioselective synthesis of fluorinated 2-aminopyridine compounds has been developed, showcasing an environmentally benign pathway. rsc.org Applying these principles to the synthesis of this compound would involve designing a convergent synthesis that builds the molecule with minimal protecting groups and wasteful steps.
Table 1: Comparison of Atom Economy in Idealized Reaction Types
| Reaction Type | General Transformation | % Atom Economy | Waste Profile |
| Addition (e.g., Diels-Alder) | A + B → C | 100% | Very Low |
| Rearrangement | A → B | 100% | Very Low |
| Substitution (e.g., Wittig) | A + B → C + D | Often < 50% | High (Stoichiometric byproduct) |
| Elimination | A → B + C | < 100% | High |
Optimization of Reaction Parameters and Yield Enhancement for Large-Scale Synthesis
Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires rigorous optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and high yield. For a molecule like this compound, the synthesis would likely involve precursors such as 2-amino-4-chloropyridine (B16104). An efficient large-scale synthesis of 2-amino-4-chloropyridine has been achieved by modifying existing procedures, demonstrating a critical step in optimizing the supply chain for more complex derivatives. researchgate.net
The optimization process involves a systematic study of various parameters. These include temperature, pressure, reaction time, catalyst loading, and the choice of solvent. For instance, a general protocol for the three-component, one-pot coupling to produce 3-sulfonyl-2-aminopyridines has been shown to be highly versatile and scalable, yielding products with high purity and excellent yields without the need for column chromatography, a significant advantage for large-scale applications. acs.org
Furthermore, lead optimization studies on related heterocyclic structures, such as imidazo[4,5-b]pyridine-based inhibitors, often drive the need for scalable syntheses of key intermediates. researchgate.net The development of reliable and efficient multi-component reactions is particularly valuable, as they allow for the comprehensive exploration of chemical space while being amenable to scale-up. nih.gov For the target compound, a robust manufacturing process would necessitate minimizing the number of steps and ensuring each step is high-yielding and reproducible.
Table 2: Key Parameters for Optimization in Large-Scale Synthesis
| Parameter | Objective | Considerations for Optimization |
| Temperature | Control reaction rate and selectivity | Balance kinetics with byproduct formation; ensure heat transfer on scale. |
| Concentration | Maximize throughput | Avoid precipitation of reagents/products; manage viscosity. |
| Catalyst Loading | Minimize cost and waste | Find the lowest effective concentration without compromising reaction time. |
| Solvent | Ensure solubility, safety, and ease of removal | Select low-toxicity, recyclable solvents; consider solvent effects on reactivity. |
| Workup/Purification | Isolate pure product efficiently | Develop crystallization or extraction methods over chromatography. |
Exploration of Asymmetric Synthesis for Chiral Analogues (if applicable to the benzyl group)
In its parent structure, this compound is an achiral molecule. The benzyl group is attached via a methylene (B1212753) (-CH2-) bridge, which is not a stereocenter. However, the exploration of asymmetric synthesis becomes relevant when considering chiral analogues of this compound. Chirality could be introduced by modifying the benzyl group (e.g., α-methylbenzyl) or by creating atropisomers—isomers that are chiral due to restricted rotation around a single bond.
The asymmetric synthesis of chiral amines and their derivatives is a well-developed field. psu.edu Strategies typically rely on one of three main approaches:
Chiral Pool Synthesis: Using readily available chiral starting materials, such as amino acids. nih.gov
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective transformation, followed by its removal. nih.gov
Asymmetric Catalysis: Employing a small amount of a chiral catalyst (metal-based or organocatalyst) to induce enantioselectivity in the product. nih.gov
For example, the direct catalytic asymmetric synthesis of γ-amino ketones has been achieved through an umpolung reaction of imines, demonstrating a powerful strategy for generating chiral amino compounds from prochiral precursors. nih.gov Furthermore, organocatalytic cycloaddition and cyclization reactions have emerged as powerful tools for constructing axially chiral molecules, such as biaryls and N-aryl compounds. mdpi.com If the benzyl group on the target molecule were replaced with a bulky aryl group, it could potentially lead to atropisomerism where the rotation around the C-C or C-N bond is hindered, a concept that has been successfully applied to generate novel chiral scaffolds. mdpi.com
Advanced Structural Elucidation and Spectroscopic Analysis of 4 Benzyl 6 Chloropyridin 2 Amine and Its Derivatives
The definitive structural characterization of synthetic organic compounds like 4-Benzyl-6-chloropyridin-2-amine is fundamental to understanding their chemical properties and potential applications. A multi-technique approach, integrating various advanced analytical methods, is essential for unambiguous structural assignment, purity assessment, and conformational analysis. This article details the application of high-resolution nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction to comprehensively characterize this compound.
Reactivity and Reaction Mechanisms of 4 Benzyl 6 Chloropyridin 2 Amine
Electrophilic Substitution Reactions on the Pyridine (B92270) and Benzyl (B1604629) Rings
The pyridine ring, being an electron-deficient aromatic system, is generally deactivated towards electrophilic substitution. The presence of the activating amino group at the 2-position and the benzyl group at the 4-position, however, enhances the electron density of the ring, making electrophilic attack more feasible than in unsubstituted pyridine. Conversely, the chlorine atom at the 6-position exerts a deactivating, electron-withdrawing inductive effect. The benzyl ring, being a separate aromatic system, can also undergo electrophilic substitution.
Detailed studies on the electrophilic substitution of 4-Benzyl-6-chloropyridin-2-amine are not extensively documented. However, the outcomes can be predicted based on the reactivity of analogous compounds. For instance, the nitration of 2-chloro-4-aminopyridine using a mixture of nitric acid and sulfuric acid yields a mixture of 4-amino-2-chloro-3-nitropyridine (B48866) and 4-amino-2-chloro-5-nitropyridine. google.com This suggests that electrophilic attack on this compound would likely occur at the 3- and 5-positions of the pyridine ring, ortho and para to the activating amino group.
The benzyl ring is also susceptible to electrophilic attack, typically at the ortho and para positions, unless sterically hindered. The specific reaction conditions would determine the regioselectivity between the pyridine and benzyl rings.
Nucleophilic Substitution Reactions at the Chloropyridine Position
The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen facilitates this type of reaction.
Amination and Alkoxylation Reactions
The chloro group can be displaced by various nitrogen and oxygen nucleophiles. Amination can be achieved by heating the compound with primary or secondary amines, often in the presence of a base. Similarly, alkoxylation can be accomplished by reacting the compound with an alkoxide, such as sodium methoxide (B1231860) in methanol (B129727), to yield the corresponding 6-methoxy derivative. For example, the related compound 2-amino-3-nitro-6-chloropyridine undergoes methoxylation with sodium methoxide in methanol. google.com
The following table illustrates typical conditions for amination and alkoxylation on related chloropyridine scaffolds.
| Reaction | Nucleophile | Conditions | Product Type | Reference |
| Amination | Aqueous Ammonia (B1221849) in Methanol | 35-40 °C | 6-amino derivative | google.com |
| Alkoxylation | Sodium Methoxide in Methanol | 25-30 °C | 6-methoxy derivative | google.com |
Cyanation and Thiolation Reactions
The chloro substituent can also be replaced by cyanide and thiolate nucleophiles. Cyanation can be achieved by treatment with an alkali metal cyanide, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or NMP at elevated temperatures. For example, 2,6-dichloropyridine (B45657) can be converted to 2-cyano-6-chloropyridine under such conditions. google.com
Thiolation, the introduction of a sulfur functional group, can be accomplished by reacting the compound with a thiol in the presence of a base. The reactivity of chloro-metal complexes with thiol-containing ligands like cysteine suggests that the chloro group on the pyridine ring would be reactive towards sulfur nucleophiles. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions Involving the Halogen
The chlorine atom on the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura and Sonogashira Coupling Reactions
The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organohalide and an organoboron compound, is a powerful tool for the derivatization of this compound. Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would yield the corresponding 6-aryl or 6-vinyl derivative. The Suzuki-Miyaura coupling has been successfully applied to a variety of chloropyridines. researchgate.net The site-selectivity of such couplings can be controlled by the choice of ligand. nih.gov
The Sonogashira coupling reaction allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper co-catalyst, and an amine base. wikipedia.org Reacting this compound with a terminal alkyne under Sonogashira conditions would lead to the formation of a 6-alkynylpyridine derivative.
The table below summarizes representative conditions for these coupling reactions on related substrates.
| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂, Ligand, Base | 6-phenyl derivative | researchgate.net |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 6-alkynyl derivative | wikipedia.orgorganic-chemistry.org |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgacsgcipr.org This reaction would allow for the coupling of this compound with a wide range of primary and secondary amines to generate novel 6-aminopyridine derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgresearchgate.netnih.gov The choice of ligand is crucial for the efficiency and scope of the reaction.
A summary of typical Buchwald-Hartwig amination conditions is provided in the table below.
| Amine | Catalyst System | Base | Product Type | Reference |
| Primary/Secondary Amine | Pd(OAc)₂, Phosphine Ligand | Cs₂CO₃ or NaOtBu | 6-amino derivative | wikipedia.orgresearchgate.netnih.gov |
Reactions of the Amine Functionality (e.g., Acylation, Alkylation, Condensation)
The primary amine group at the 2-position of the pyridine ring is a key site for a variety of chemical transformations, including acylation, alkylation, and condensation reactions.
Acylation: The nucleophilic nature of the 2-amino group allows it to readily react with acylating agents such as acid chlorides and anhydrides to form the corresponding N-acylated derivatives. This reaction is fundamental in the synthesis of various derivatives with potential biological activities. While specific studies on the acylation of this compound are not extensively documented, the general reactivity of aminopyridines suggests that this reaction would proceed under standard acylation conditions.
Alkylation: The amine group can also undergo alkylation with alkyl halides. However, controlling the degree of alkylation (mono- versus di-alkylation) can be challenging. The reactivity of the amine can be modulated by the choice of the alkylating agent, solvent, and base.
Condensation Reactions: A significant reaction of the 2-amino group is its condensation with aldehydes and ketones to form Schiff bases (imines). Research on the related compound, 2-amino-4-chloropyridine (B16104), has shown that it can be condensed with various substituted benzaldehydes to yield a series of N-benzylidene-4-chloropyridin-2-amine derivatives researchgate.net. It is highly probable that this compound would undergo similar condensation reactions. For instance, the reaction with a substituted aldehyde would likely proceed as shown in the following general scheme:
Scheme 1: General scheme for the condensation reaction of this compound with an aldehyde.
The formation of these Schiff bases can be monitored and characterized using spectroscopic methods such as FT-IR and NMR researchgate.net. Unexpected condensation products have also been observed in reactions involving 2-aminopyridine (B139424), suggesting that the reaction pathways can sometimes be complex scielo.org.mx.
A study on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes revealed the formation of stable hemiaminals, with the reaction outcome being influenced by the solvent's polarity mdpi.com. This suggests that under certain conditions, the condensation of this compound might also yield stable hemiaminal intermediates or products.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 2-Amino-4-chloropyridine | Substituted Aldehydes | Schiff Bases | researchgate.net |
| 2-Aminopyridine | Barbituric Acid Derivatives | Unexpected Condensation Product | scielo.org.mx |
| 4-Amino-3,5-dimethyl-1,2,4-triazole | Benzaldehydes | Hemiaminals/Schiff Bases | mdpi.com |
Interactive Data Table: Examples of Condensation Reactions of Aminopyridines (Note: This table is based on reactions of related aminopyridine compounds, as direct data for this compound is limited.)
Transformations of the Benzyl Moiety (e.g., Oxidation, Benzyl Bromination)
The benzyl group attached to the pyridine ring at the 4-position offers another site for chemical modification, independent of the amine and chloro functionalities.
Oxidation: The benzylic methylene (B1212753) group (-CH2-) is susceptible to oxidation to a carbonyl group (ketone) under appropriate oxidizing conditions. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4), manganese dioxide (MnO2), and chromium-based reagents. The resulting 4-(benzoyl)-6-chloropyridin-2-amine would be a valuable intermediate for further synthetic elaborations. The specific conditions required for this oxidation on this compound would need experimental optimization to ensure selectivity and avoid over-oxidation or degradation of the pyridine ring.
Benzyl Bromination: The benzylic protons are also reactive towards free-radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions. This reaction would introduce a bromine atom at the benzylic position, yielding 4-(bromobenzyl)-6-chloropyridin-2-amine. This benzylic bromide would be a highly reactive intermediate, suitable for a variety of nucleophilic substitution reactions. General protocols for the benzylic bromination of various compounds are well-established organic-chemistry.orgchemrxiv.org.
| Transformation | Reagents and Conditions | Potential Product |
| Oxidation | KMnO4 or MnO2 | 4-(Benzoyl)-6-chloropyridin-2-amine |
| Benzyl Bromination | NBS, radical initiator (e.g., AIBN) or light | 4-(Bromobenzyl)-6-chloropyridin-2-amine |
Interactive Data Table: Potential Transformations of the Benzyl Moiety (Note: This table outlines plausible reactions based on general organic chemistry principles, pending specific experimental validation for this compound.)
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies
A comprehensive understanding of the reaction mechanisms of this compound requires detailed kinetic and spectroscopic investigations. While specific studies on this molecule are scarce, the principles can be inferred from research on analogous systems.
Kinetic Studies: Kinetic studies are crucial for determining the rate laws of reactions, which in turn provide insights into the reaction mechanism, such as the number of steps involved and the nature of the rate-determining step. For instance, a kinetic study of the aminolysis of carbonates in acetonitrile (B52724) has provided evidence for a stepwise mechanism involving intermediates chemrxiv.org. Similar studies on the reactions of this compound, for example in acylation or condensation reactions, would be invaluable. The nucleophilicity of the amine group, a key factor in its reactivity, can be quantitatively assessed through kinetic measurements uni-muenchen.de.
Spectroscopic Studies: Spectroscopic techniques such as FT-IR, NMR (1H and 13C), and mass spectrometry are indispensable for the characterization of reactants, intermediates, and products. In the context of condensation reactions, FT-IR can confirm the formation of the imine C=N bond, while NMR can provide detailed structural information of the product researchgate.net. For more complex mechanistic questions, advanced techniques can be employed. For example, in situ monitoring of reactions using techniques like rapid-injection NMR or stopped-flow UV-Vis spectroscopy can allow for the detection and characterization of transient intermediates. Spectroscopic investigation of proton transfer reactions in complexes of aminopyridines with phenols has been used to study the formation and stability of proton transfer complexes, which can be relevant for understanding the behavior of this compound in different solvent environments researchgate.net.
The combination of kinetic and spectroscopic data would allow for the proposal of detailed reaction mechanisms, including the identification of any intermediates and transition states, for the various transformations that this compound can undergo.
Computational Chemistry and Theoretical Studies on 4 Benzyl 6 Chloropyridin 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust method for calculating the electronic structure and optimizing the geometry of molecules. mdpi.comnih.gov By solving the Schrödinger equation in an approximate manner, DFT can determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and the distribution of electrons within the molecule. For 4-Benzyl-6-chloropyridin-2-amine, DFT calculations would reveal crucial information about bond lengths, bond angles, and dihedral angles, offering a precise 3D model of the molecule.
Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species that is more easily polarizable. For this compound, the distribution of these orbitals would show which parts of the molecule are most likely to participate in electrophilic and nucleophilic attacks. For instance, in related aminopyridine structures, the HOMO is often localized on the amino group and the pyridine (B92270) ring, while the LUMO is distributed over the aromatic system. mdpi.com
Illustrative Data for a Related Compound (2-amino-5-chloropyridine):
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| Energy Gap (ΔE) | 5.4 eV |
Note: These values are representative and would differ for this compound.
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential.
For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the pyridine ring and the amino group, making these sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group and potentially the regions around the chlorine atom would exhibit positive potential, marking them as sites for nucleophilic interaction. nih.govmdpi.com
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules like this compound. The benzyl (B1604629) group, attached to the pyridine ring, can rotate, leading to various conformers. MD simulations would help identify the most stable conformations and the energy barriers between them, which is crucial for understanding its interactions with biological targets or in crystal formation.
Quantum Chemical Descriptors for Reactivity and Selectivity Prediction (e.g., Fukui Functions)
Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's reactivity. Fukui functions, for example, are used to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. By calculating Fukui functions for each atom in this compound, one could precisely pinpoint the atoms most likely to be involved in different types of reactions.
Common Quantum Chemical Descriptors:
| Descriptor | Description |
|---|---|
| Ionization Potential (I) | Energy required to remove an electron (related to HOMO energy). |
| Electron Affinity (A) | Energy released when an electron is added (related to LUMO energy). |
| Electronegativity (χ) | The power of an atom to attract electrons. |
| Chemical Hardness (η) | Resistance to change in electron distribution. |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and UV-Visible spectra. By calculating the vibrational frequencies, one can generate a theoretical IR and Raman spectrum that can be compared with experimental data to confirm the molecular structure. Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Visible absorption, helping to interpret experimental spectra. For related aminopyridine compounds, DFT calculations have shown good agreement with experimental spectroscopic data. researchgate.net
Supramolecular Interactions and Crystal Packing Prediction Using Computational Methods
The study of supramolecular interactions, such as hydrogen bonding and π-π stacking, is crucial for understanding how molecules assemble in the solid state. Computational methods can be used to predict the crystal packing of this compound. By analyzing the MEP and identifying potential hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen), as well as the aromatic rings capable of π-π stacking, it is possible to predict how the molecules will arrange themselves in a crystal lattice. In studies of similar molecules, such as co-crystals of aminopyridines, DFT has been successfully used to reproduce and analyze the supramolecular assemblies observed in experimental crystal structures. mdpi.com The benzyl and pyridine rings in this compound would be expected to play a significant role in forming such non-covalent interactions.
Reaction Pathway Energetics and Transition State Characterization
The formation of this compound, like many substituted pyridines, is amenable to computational investigation to elucidate the underlying reaction mechanisms, energetics, and the nature of transient species involved. Theoretical studies, primarily employing density functional theory (DFT), provide invaluable insights into the reaction pathways that are often difficult to obtain through experimental means alone. The principal reaction for forming the aminopyridine core is the nucleophilic aromatic substitution (SNAr) reaction.
The SNAr mechanism for the synthesis of aminopyridines typically proceeds through a stepwise addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. researchgate.net Alternatively, a concerted mechanism, where bond formation and bond cleavage occur in a single step, has also been proposed and computationally verified for certain systems. nih.govnih.gov The preferred pathway is influenced by the nature of the reactants, including the substituents on the pyridine ring, the nucleophile, and the leaving group.
For the synthesis of a molecule like this compound, a plausible route involves the reaction of a dichloropyridine derivative with an appropriate amine. Computational models can predict the activation energies for these reaction steps. For instance, the reactivity of chloropyridines in SNAr reactions is significantly influenced by the position of the chlorine atom and the presence of other electron-withdrawing or donating groups. nih.govrsc.org The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the ortho and para positions.
Computational studies on analogous systems, such as the reaction of 2-chloropyridines with various nucleophiles, have been performed to understand these reactivity patterns. DFT calculations can map the potential energy surface of the reaction, identifying the transition states and intermediates. The transition state is a critical point on the reaction coordinate, representing the maximum energy barrier that must be overcome for the reaction to proceed. Its geometry and energetic properties determine the reaction rate.
In the context of the SNAr reaction of a substituted 2-chloropyridine (B119429) with an amine, the first transition state (TS1) leads to the formation of the tetrahedral Meisenheimer intermediate. The subsequent transition state (TS2) corresponds to the departure of the chloride leaving group to yield the final aminated product. The relative energies of these transition states determine the rate-limiting step of the reaction.
Table 1: Calculated Activation Free Energies for SNAr of Substituted 2-Chloropyridines with Benzyl Alkoxide
This interactive table presents the calculated activation free energies (ΔG‡) for the nucleophilic aromatic substitution reaction between benzyl alkoxide and various substituted 2-chloropyridines. The data is derived from computational studies aimed at developing quantitative reactivity models. nih.gov
| Electrophile | Substituent Position | ΔG‡ (kcal/mol) |
| 2-chloropyridine | - | 25.0 |
| 2-chloro-6-methylpyridine | 6 | 26.5 |
| 2-chloro-5-methoxypyridine | 5 | 27.2 |
Data sourced from computational models correlating experimental rates with calculated descriptors. nih.gov
Table 2: Theoretical Characterization of a Meisenheimer-like Transition State
This table provides an example of calculated parameters for a transition state in a related nucleophilic aromatic substitution reaction, highlighting key structural and energetic features. researchgate.net
| Parameter | Value |
| Reaction | 2-chloro-3-nitropyridine + Glutathione |
| Computational Method | DFT (B3LYP/6-31+G**) |
| Nature of Stationary Point | Transition State (Meisenheimer complex formation) |
| Gibbs Free Energy of Activation | Qualitatively verified to influence reaction rate researchgate.net |
| Key Feature | Elongated C-Cl bond, forming C-S bond |
The characterization of the transition state involves identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate leading from reactant to product. The geometry of the transition state reveals the extent of bond breaking and bond formation at this critical juncture. For instance, in the SNAr reaction, the transition state would exhibit a partially formed bond between the incoming nucleophile and the pyridine carbon, and a partially broken bond between the carbon and the chlorine leaving group.
The presence of the benzyl group at the 4-position and the amino group at the 2-position in the target molecule would influence the energetics of the reaction pathway. The benzyl group, being weakly electron-donating, might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. Conversely, the amino group, once installed, would significantly activate the ring, although its influence would depend on the specific subsequent reaction being considered. Computational models can precisely quantify these substituent effects on the activation barriers and reaction energies. nih.gov
Derivatization and Analogue Synthesis Based on the 4 Benzyl 6 Chloropyridin 2 Amine Scaffold
Design Principles for Structural Modification and Library Generation
The 4-benzyl-6-chloropyridin-2-amine framework is a valuable starting point for library generation due to its inherent structural features. The pyridine (B92270) ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved drugs. rsc.org The design principles for modifying this scaffold revolve around systematically exploring the chemical space at its three main anchor points: the C-6 chloro position, the C-4 benzyl (B1604629) moiety, and the C-2 amine functionality.
A key strategy is "scaffold hopping," where the central pyridine core is retained while its peripheral substituents are extensively varied to discover novel compounds with improved properties. nih.govnih.gov This approach aims to generate analogues with diverse physicochemical characteristics—such as polarity, lipophilicity, and solubility—by introducing a wide range of functional groups. nih.gov The goal is to understand structure-activity relationships (SAR) by observing how these modifications influence the molecule's behavior. nih.gov For instance, libraries can be designed to probe interactions with biological targets by systematically altering steric bulk, hydrogen bonding capabilities, and electronic properties at each position. nih.gov
Introduction of Diverse Chemical Functionalities at C-6 and C-4 of the Pyridine Ring
The C-6 and C-4 positions of the pyridine ring are prime targets for introducing chemical diversity. The C-6 chloro group is particularly amenable to substitution via transition metal-catalyzed cross-coupling reactions.
Functionalization at C-6: The chlorine atom at the C-6 position serves as an excellent leaving group for palladium-catalyzed reactions. The Suzuki-Miyaura cross-coupling is a highly effective method for forming carbon-carbon bonds by reacting the chloropyridine with various arylboronic acids. nih.govresearchgate.net This reaction allows for the introduction of a wide array of substituted phenyl rings and other aromatic systems at this position. nih.gov Similarly, the Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, enabling the substitution of the chlorine with a diverse set of primary and secondary amines. While some α-halo-N-heterocycles can be challenging substrates for Suzuki reactions, often due to the formation of inactive catalyst complexes, 3- and 4-chloropyridines generally show good reactivity. rsc.org
Functionalization at C-4: Direct modification of the C-4 position on an existing pyridine ring is more challenging but can be achieved through modern synthetic methods. One approach involves the deprotonation of the pyridine ring at the C4-position, followed by reaction with electrophiles. nih.gov For example, photochemical coupling methods have been developed to install benzyl groups at the C2 position, a strategy that could potentially be adapted for the C4 position. nih.gov
The following table summarizes representative reactions for functionalizing the C-6 position.
| Reaction Type | Catalyst/Reagents | Functionality Introduced | Example Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄ | Aryl, Heteroaryl | nih.govmdpi.com |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand | Primary/Secondary Amines | nih.gov |
| Kumada-Tamao-Corriu Coupling | Nickel/dppf | Aryl (from Grignard reagents) | rsc.org |
Modifications of the Amine Functionality and Their Impact on Reactivity
The 2-amino group is a key nucleophilic center whose reactivity can be finely tuned. Both alkylation and acylation are common modifications, though the outcomes can be influenced by reaction conditions and the electronic nature of the pyridine ring.
N-Alkylation: The exocyclic amino group can be selectively alkylated. Reductive alkylation, using an aldehyde or ketone in the presence of a reducing agent like formic acid, is an effective method for preparing N-monosubstituted 2-aminopyridines. researchgate.netsci-hub.in Direct N-alkylation with benzyl alcohols can also be achieved using ruthenium or palladium catalysts via a "borrowing hydrogen" strategy, where only the exocyclic amino group is alkylated with high selectivity. researchgate.net More recently, a BF₃·OEt₂-catalyzed N-alkylation with 1,2-diketones has been reported, which proceeds efficiently under aerobic conditions. acs.org The nucleophilicity of the aminopyridine, and thus the reaction yield, is enhanced by electron-donating groups on the pyridine ring. acs.org
N-Acylation: Acylation of 2-aminopyridines can be complex. While acetylation with acetic anhydride (B1165640) typically results in direct and clean formation of the mono-N-acetylated product, benzoylation with benzoyl chloride can lead to different outcomes depending on the solvent. publish.csiro.aupublish.csiro.au In acetone, a di-acylated product is often formed through initial benzoylation at the ring nitrogen, followed by a rapid intramolecular rearrangement. publish.csiro.au However, using a weaker base like pyridine as the solvent favors the formation of the desired mono-amide. semanticscholar.org This dual reactivity underscores the importance of controlling reaction conditions to achieve the desired modification. publish.csiro.ausemanticscholar.org
Exploration of Substituent Effects on the Benzyl Moiety
A study on nitroquinoxaline molecules with a para-substituted benzyl moiety demonstrated that the hydrophobicity of the substituent directly impacts DNA binding and histone eviction. nih.gov A more hydrophobic substituent, such as an iodo group, caused a greater disruption of DNA base pairing compared to more polar groups. nih.gov This principle is broadly applicable; modifying the benzyl group on the this compound scaffold with different functional groups can systematically alter its lipophilicity and electronic distribution. This allows for the fine-tuning of interactions within a binding pocket, for example, by introducing groups that can act as hydrogen bond donors or acceptors. nih.gov
The following table illustrates potential modifications to the benzyl group and their predicted effects.
| Substituent (Para-position) | Electronic Effect | Potential Impact on Properties | Example Reference |
|---|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating | Increases electron density, may enhance hydrogen bonding capability | researchgate.net |
| -CH₃ (Methyl) | Electron-Donating | Increases lipophilicity | nih.gov |
| -Cl (Chloro) | Electron-Withdrawing | Increases lipophilicity, can participate in halogen bonding | nih.gov |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Reduces electron density, potential hydrogen bond acceptor | nih.gov |
| -I (Iodo) | Electron-Withdrawing / Halogen Bonding | Maximizes hydrophobicity and potential for halogen bonding interactions | nih.gov |
Synthesis of Fused Heterocyclic Systems Incorporating the this compound Core
The 2-aminopyridine (B139424) moiety serves as an excellent building block for constructing fused heterocyclic systems through cyclization reactions. sioc-journal.cn The dual nucleophilic nature of the exocyclic amino group and the ring nitrogen allows it to react with various bifunctional reagents to form five- or six-membered rings. nih.govsioc-journal.cn
Imidazo[1,2-a]pyridines: This is one of the most common fused systems synthesized from 2-aminopyridines. The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-haloketone. bio-conferences.org Modern variations utilize multicomponent reactions, for example, reacting the aminopyridine with an aldehyde and a terminal alkyne, often catalyzed by copper(I). bio-conferences.org Other methods include reactions with nitroolefins or ketones under various catalytic conditions, including metal-free approaches using iodine. organic-chemistry.orgnih.govacs.orgacs.org
Pyrido[2,3-d]pyrimidines: These fused six-membered systems are also readily accessible. A common strategy involves the condensation of a 2-aminopyridine derivative, which acts as the pyridine precursor, with a pyrimidine-based synthon like 6-aminouracil (B15529) and an aldehyde. nih.gov Another approach involves building the pyrimidine (B1678525) ring onto the pyridine core. For instance, acylation of an ortho-aminonicotinonitrile (a derivative of 2-aminopyridine) followed by intramolecular cyclization yields the pyrido[2,3-d]pyrimidine (B1209978) structure. rsc.orgrsc.org These methods provide access to complex polyheterocyclic compounds with significant therapeutic potential. nih.govbenthamdirect.com
Stereoselective Synthesis of Chiral Analogues and Diastereomers
While the parent this compound is achiral, chirality can be introduced into its analogues through several synthetic strategies. The development of stereoselective methods is crucial when specific spatial arrangements are required for biological activity.
Introduction of a Chiral Center: A chiral center can be introduced at the benzylic carbon by replacing one of the hydrogen atoms. For example, asymmetric hydrogenation of a precursor with a C=C double bond at the benzylic position could generate a chiral center. Another strategy involves the asymmetric addition of a nucleophile to an imine derived from a related ketone precursor. For instance, the enantioselective addition of indole (B1671886) to a sulfonyl amide has been used to create chiral tetrahydroisoquinoline analogues, a methodology that could be conceptually applied to create chiral benzyl-substituted pyridines. nih.gov
Synthesis of Fused Chiral Systems: Asymmetric cyclization reactions can be employed to build a chiral ring fused to the pyridine core. Ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines has been shown to produce chiral 1,2,3,4-tetrahydroquinoline (B108954) scaffolds with excellent enantioselectivity, which can then be used as chiral ligands or building blocks. rsc.org Such strategies could be adapted to create fused chiral systems from the this compound core, leading to conformationally restricted and stereochemically defined analogues.
Applications of 4 Benzyl 6 Chloropyridin 2 Amine As a Versatile Chemical Synthon
Building Block for Complex Organic Molecule Synthesis
The strategic placement of reactive sites on the pyridine (B92270) ring of 4-benzyl-6-chloropyridin-2-amine makes it an exceptionally useful building block for the synthesis of more complex organic structures. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Simultaneously, the amino group at the 2-position can undergo various transformations, such as acylation, alkylation, and participation in coupling reactions. This dual reactivity enables chemists to construct elaborate molecular architectures through sequential or one-pot reactions.
The benzyl (B1604629) group at the 4-position also plays a crucial role, not only by influencing the electronic properties of the pyridine ring but also by providing a site for further functionalization or acting as a key pharmacophoric element in bioactive molecules. The interplay of these three components allows for the generation of a diverse library of substituted pyridines, which are prevalent motifs in many biologically active compounds and functional materials.
Ligand Design in Transition Metal Catalysis and Coordination Chemistry
The nitrogen atoms within the pyridine ring and the exocyclic amino group of this compound provide excellent coordination sites for transition metals, making it a valuable precursor for ligand synthesis.
Chelation Properties and Metal Complexation Studies
The bidentate nature of the 2-aminopyridine (B139424) moiety allows for the formation of stable chelate rings with various metal ions. The nitrogen of the pyridine ring and the nitrogen of the amino group can coordinate to a single metal center, leading to the formation of a five-membered ring, which is entropically favored. The presence of the benzyl and chloro substituents can be strategically utilized to modulate the steric and electronic properties of the resulting metal complexes. These modifications can fine-tune the reactivity, stability, and catalytic activity of the metal center. Research has been conducted on the coordination chemistry of similar 2-aminopyridine derivatives with various transition metals, highlighting their ability to form well-defined complexes with interesting structural and electronic properties.
Applications in Asymmetric Catalysis (e.g., Chiral Ligand Precursor)
While this compound itself is achiral, it serves as a valuable scaffold for the synthesis of chiral ligands. The amino group can be functionalized with chiral auxiliaries or used as a handle to introduce chiral centers. For instance, reaction of the amino group with a chiral acid chloride would yield a chiral amide ligand. These chiral ligands can then be complexed with transition metals to create catalysts for asymmetric transformations, such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions. The development of such chiral catalysts is of paramount importance in the pharmaceutical and fine chemical industries for the enantioselective synthesis of single-enantiomer drugs and other valuable chiral compounds.
Precursor for Advanced Organic Materials (e.g., Optoelectronic Materials, Polymers)
The structural and electronic properties of this compound make it an attractive starting material for the synthesis of advanced organic materials. The pyridine core is a common component in materials with interesting photophysical and electronic properties.
The presence of the amino and chloro groups allows for the facile incorporation of this building block into larger conjugated systems through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. By strategically choosing the coupling partners, materials with tailored properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors can be designed. The benzyl group can also be modified to further tune the material's solubility, morphology, and solid-state packing, which are critical factors for device performance. Furthermore, the amino group can serve as a polymerization site for the creation of novel polymers with unique thermal, mechanical, and electronic characteristics.
Scaffold for the Development of Bioactive Molecules and PROTACs (without clinical data)
The 2-aminopyridine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound provides a versatile platform for the development of new bioactive molecules. The chlorine atom can be displaced by various nucleophiles to introduce different side chains, while the amino group can be acylated, alkylated, or incorporated into larger heterocyclic systems. This allows for the systematic exploration of the chemical space around the 2-aminopyridine core to optimize biological activity.
Notably, this scaffold is also relevant in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The this compound core can serve as a building block for the part of the PROTAC that binds to the target protein, with the reactive handles allowing for the attachment of a linker and an E3 ligase-binding moiety.
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, to construct large, well-organized assemblies from smaller molecular components. thno.org this compound possesses several features that make it an interesting candidate for supramolecular chemistry. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The aromatic pyridine and benzyl rings can participate in π-π stacking interactions.
These non-covalent interactions can drive the self-assembly of this compound molecules into well-defined supramolecular structures, such as tapes, sheets, or more complex three-dimensional networks. Furthermore, this molecule can act as a guest in host-guest chemistry, where it is encapsulated within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. nih.govrsc.org The formation of such host-guest complexes can modify the physical and chemical properties of the guest molecule, for example, by increasing its solubility or protecting it from degradation. thno.orgnih.gov
Advanced Analytical Methodologies for Characterization and Quantification in Research
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 4-Benzyl-6-chloropyridin-2-amine. Its high resolution and sensitivity make it ideal for assessing purity and for quantitative measurements.
Method development for this compound would typically involve reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. A C18 or C8 column is a common starting point. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), with an acid such as formic acid or trifluoroacetic acid added to improve peak shape and resolution by protonating the basic amine group. rsc.org
For the quantification of impurities, a gradient elution method is often developed. This involves changing the composition of the mobile phase during the analytical run to effectively elute compounds with a wide range of polarities. Detection is commonly achieved using a UV detector, as the aromatic rings in this compound are expected to absorb UV light strongly. A photodiode array (PDA) detector can be particularly useful as it provides spectral information, aiding in peak identification and purity assessment.
A validated HPLC method for a related compound, 5-amino-2-chloropyridine, utilized a C18 column with a mobile phase of water (pH 3 with orthophosphoric acid) and methanol in a 50:50 ratio, with UV detection at 254 nm. rsc.org This provides a solid starting point for developing a method for this compound.
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
This table is for illustrative purposes as specific research data for this compound is not publicly available.
While this compound itself is not chiral, derivatives synthesized from it or related chiral starting materials may be. If a synthetic route produces a chiral analog, or if the compound is used to create a chiral center in a subsequent step, chiral HPLC becomes a critical tool. This technique is used to separate enantiomers and determine the enantiomeric excess (ee), a measure of the purity of a single enantiomer.
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The development of a chiral separation method is often empirical and involves screening various columns and mobile phases. Both normal-phase (e.g., hexane/isopropanol) and reverse-phase conditions can be employed.
For other chiral amines, fluorescence-based assays and indicator displacement assays have also been developed as alternatives to chiral chromatography for determining enantiomeric excess. psu.edu
Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility due to its molecular weight and polar amine group, it can be analyzed by GC, particularly at high temperatures. However, it is more common to analyze such compounds after derivatization. researchgate.net
Derivatization to a more volatile and less polar form, such as by silylation or acylation of the amine group, can significantly improve chromatographic performance, leading to sharper peaks and better resolution. researchgate.net For instance, reacting the amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen on the amine with a trimethylsilyl (B98337) group, increasing volatility.
GC is also an excellent tool for monitoring the progress of a chemical reaction, for example, the synthesis of this compound. Small aliquots of the reaction mixture can be withdrawn at different time points, derivatized if necessary, and analyzed by GC to determine the consumption of reactants and the formation of the product. psu.edu
Illustrative GC Method Parameters (for a derivatized sample):
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
This table is for illustrative purposes as specific research data for this compound is not publicly available.
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. For ionizable compounds like this compound, which has a basic amine group that can be protonated, CE offers a high-efficiency separation alternative to HPLC.
In a typical Capillary Zone Electrophoresis (CZE) method, the analysis would be conducted in a buffer with an acidic pH to ensure the amine is in its protonated, cationic form. The cations would then migrate towards the cathode at different rates depending on their charge and hydrodynamic radius, allowing for separation from neutral impurities or other charged species.
CE methods can be very fast and require minimal sample and solvent, making them a green analytical chemistry option. sigmaaldrich.com For complex mixtures, Micellar Electrokinetic Chromatography (MEKC), a variant of CE that uses surfactants to form micelles, can be used to separate both charged and neutral compounds.
Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Identification (in chemical reactions)
Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for modern analytical chemistry. The coupling of liquid or gas chromatography with tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity.
LC-MS/MS is particularly well-suited for the trace analysis of this compound and its related impurities or degradation products in complex matrices. The HPLC separates the compounds, which are then ionized (e.g., by electrospray ionization, ESI) and analyzed by the mass spectrometer. In tandem MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low levels, often in the parts-per-billion (ppb) range. This technique is invaluable for identifying unknown impurities or reaction by-products by providing molecular weight and structural information.
GC-MS/MS would be used for the analysis of volatile derivatives of this compound. Similar to LC-MS/MS, it offers very high selectivity and sensitivity. It is a standard method for the detection of trace-level impurities that are amenable to gas chromatography.
Illustrative LC-MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Parent Ion (m/z) | [M+H]⁺ (e.g., 219.07) |
| Daughter Ion (m/z) | Illustrative: e.g., 91.05 (benzyl fragment) |
| Collision Energy | Optimized for specific transition |
This table is for illustrative purposes as specific research data for this compound is not publicly available.
Spectrophotometric and Electrochemical Detection Systems
While chromatographic techniques with UV or MS detection are the most powerful tools for detailed analysis, simpler detection systems can also be employed for specific applications.
Spectrophotometric methods can be developed for the quantification of this compound, particularly for in-process controls or simple purity checks. This would involve measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax) in the UV-visible spectrum and using a calibration curve to determine the concentration. While not as selective as chromatographic methods, spectrophotometry is rapid and cost-effective. Studies on related aminopyridine compounds have demonstrated the use of spectrophotometry to study their reactions and determine their concentrations.
Electrochemical detectors , when coupled with HPLC, can offer high sensitivity for electroactive compounds. The amine group of this compound can be oxidized at a specific potential. An HPLC system with an electrochemical detector would measure the current generated by this oxidation, which is proportional to the concentration of the compound. This detection method can be more selective and sensitive than UV detection for certain classes of compounds.
Future Research Directions and Unexplored Avenues in 4 Benzyl 6 Chloropyridin 2 Amine Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
The pursuit of green and efficient synthetic methodologies is a cornerstone of modern chemistry. For 4-benzyl-6-chloropyridin-2-amine and its derivatives, future research will likely focus on developing synthetic pathways that are not only high-yielding but also environmentally benign.
Current methods for synthesizing similar 2-aminopyridine (B139424) structures often involve multi-step processes that may utilize harsh reagents and generate significant waste. For instance, a patented method for producing 2-amino pyridine (B92270) compounds involves the reaction of a 2,4-pentadiene nitrile compound with an amine in the presence of a base, with yields ranging from 58-81%. google.com Another approach for creating 2-aminopyrimidine (B69317) derivatives involves the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines under solvent-free conditions, which is a step towards greener chemistry. mdpi.com
Future synthetic strategies could explore:
One-Pot, Multi-Component Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are inherently more efficient and atom-economical. nih.gov The development of novel MCRs for the direct synthesis of the this compound core would be a significant advancement.
Catalytic Methods: The use of novel, highly efficient catalysts, including organocatalysts, can lead to milder reaction conditions, reduced waste, and improved selectivity. chemrevlett.com Research into catalysts that can facilitate the key bond-forming reactions in the synthesis of this scaffold is a promising area.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Adapting synthetic routes to flow chemistry could revolutionize the production of this compound.
Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could offer highly selective and sustainable alternatives to traditional organic synthesis.
A comparative look at existing and potential synthetic approaches is presented below:
| Synthetic Approach | Current Status | Future Potential | Key Advantages of Future Approach |
| Multi-step Synthesis | Common, often with moderate to good yields but can be inefficient. | Phased out in favor of more streamlined methods. | N/A |
| Multi-Component Reactions | Utilized for similar pyridine derivatives. nih.gov | Development of specific MCRs for this compound. | Increased efficiency, atom economy, and reduced waste. |
| Catalysis | Use of bases and some metal catalysts. | Exploration of novel organocatalysts and nanocatalysts. | Milder conditions, higher selectivity, and reusability of catalysts. |
| Flow Chemistry | Not widely reported for this specific compound. | Integration of synthesis into continuous flow systems. | Enhanced safety, scalability, and process control. |
Deeper Exploration of Unconventional Reactivity Modes
The reactivity of the this compound scaffold is largely dictated by the interplay of its functional groups: the amino group, the chloro substituent, and the benzyl (B1604629) moiety. While standard reactions are known, future research should aim to uncover and exploit less conventional reactivity patterns.
The chlorine atom at the 6-position makes the pyridine ring susceptible to nucleophilic substitution, a common reaction pathway. chemicalbook.com However, the electronic nature of the pyridine ring, influenced by both the electron-donating amino group and the benzyl group, could lead to unique reactivity. For instance, 4-halopyridines have been shown to act as "switchable" covalent modifiers of proteins, with their reactivity enhanced upon protonation. nih.gov This suggests that the reactivity of this compound could be modulated by its environment.
Future avenues for exploration include:
Catalyst-Controlled Regioselectivity: Developing catalytic systems that can direct reactions to specific positions on the pyridine ring or the benzyl group, overriding the inherent reactivity.
Photoredox Catalysis: Utilizing light to initiate novel transformations that are not accessible through traditional thermal methods.
C-H Activation: Directly functionalizing the C-H bonds of the benzyl group or the pyridine ring to introduce new functional groups in a more atom-economical way.
Ring Transformation Reactions: Investigating conditions that could lead to the rearrangement or expansion of the pyridine ring, opening up new chemical space.
Advanced Computational Modeling for Predictive Chemistry and Virtual Screening
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, computational modeling can play a crucial role in several areas.
In drug discovery, virtual screening and molecular docking are used to predict the binding affinity of ligands to biological targets. nih.gov For example, docking studies have been used to evaluate the potential of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors. mdpi.com Similarly, computational methods can be employed to predict the pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of derivatives of the this compound scaffold. mdpi.com
Future applications of computational modeling include:
Predicting Reactivity and Reaction Mechanisms: Using Density Functional Theory (DFT) and other quantum chemical methods to understand the electronic structure of the molecule and predict the outcomes of unknown reactions. researchgate.net
Designing Novel Catalysts: Computationally designing catalysts that are specifically tailored to promote desired transformations of the this compound scaffold.
Virtual Library Design: Generating large virtual libraries of derivatives and using machine learning models to predict their properties, allowing for the prioritization of the most promising candidates for synthesis.
| Computational Tool | Application | Potential Impact |
| Molecular Docking | Predicting binding to biological targets. | Accelerating the identification of new drug candidates. |
| ADME Prediction | Estimating drug-likeness and pharmacokinetic properties. | Reducing late-stage failures in drug development. |
| Quantum Chemistry (DFT) | Understanding reactivity and reaction mechanisms. | Guiding the development of novel synthetic methods. |
| Machine Learning | Predicting properties of virtual compound libraries. | Prioritizing synthetic efforts towards high-potential molecules. |
Integration into Automated and High-Throughput Synthesis Platforms
The integration of chemical synthesis with automated and high-throughput platforms is transforming the way new molecules are discovered and optimized. These platforms allow for the rapid synthesis and screening of large numbers of compounds, significantly accelerating the research cycle.
Automated synthesis platforms, such as nucleic acid synthesizers, have been optimized to achieve high yields in short reaction times. nih.gov Similar principles can be applied to the synthesis of small molecules like derivatives of this compound. A modular synthetic platform has been developed for the elaboration of fragment hits in three dimensions, showcasing the power of systematic and programmable synthesis. acs.org
Future research in this area will involve:
Developing robust, modular synthetic routes that are amenable to automation.
Utilizing robotic systems for liquid handling, reaction setup, and purification.
Integrating synthesis with high-throughput screening to rapidly evaluate the biological activity or other properties of the synthesized compounds.
This approach would enable the rapid exploration of the chemical space around the this compound scaffold, leading to the efficient identification of molecules with desired properties.
Discovery of Novel Applications in Emerging Fields of Chemical Science
While substituted pyridines are known intermediates in pharmaceuticals and agrochemicals, the unique structural features of this compound may lend themselves to applications in other emerging fields. chemicalbook.com The presence of chlorine in molecules can significantly impact their biological activity and has been a key feature in many FDA-approved drugs. nih.gov
Potential new application areas to explore include:
Materials Science: The pyridine scaffold could be incorporated into polymers or organic electronic materials. The benzyl and chloro substituents offer sites for further modification to tune the material's properties.
Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological processes. The "switchable" reactivity of similar 4-halopyridines suggests potential for creating environment-sensitive probes. nih.gov
Organocatalysis: The aminopyridine core is a well-established motif in nucleophilic organocatalysis. chemrxiv.org Novel derivatives of this compound could be designed as highly selective and active organocatalysts for a variety of chemical transformations.
Mechanistic Investigations of Complex Multi-Component Reactions Involving the Scaffold
As discussed, multi-component reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules. nih.gov While the development of new MCRs involving the this compound scaffold is a key research direction, a deep understanding of the reaction mechanisms is equally important.
The mechanisms of well-known MCRs like the Ugi and Passerini reactions are complex and can involve multiple competing pathways. mdpi.combeilstein-journals.org Detailed mechanistic studies, often combining experimental techniques (such as kinetics and isotopic labeling) with computational modeling, are necessary to unravel these intricate reaction networks.
Future mechanistic investigations could focus on:
Identifying key intermediates and transition states in MCRs that utilize the this compound scaffold.
Understanding the role of catalysts in controlling the reaction pathway and stereoselectivity.
Elucidating the factors that govern the formation of different product scaffolds from the same set of starting materials.
A thorough mechanistic understanding will not only satisfy fundamental scientific curiosity but will also enable the rational design of more efficient and selective MCRs for the synthesis of novel and valuable compounds based on the this compound core.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 4-Benzyl-6-chloropyridin-2-amine, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, 4-chloro-2-methylamine derivatives have been synthesized via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling, achieving yields up to 22% under optimized conditions (e.g., 0.1 mmol scale, 100°C reaction temperature) . Yield optimization can be achieved through solvent selection (e.g., DMF or THF), catalyst loading (e.g., 5% Pd/C), and controlled stoichiometry of reactants. Parallel purification techniques like column chromatography or recrystallization are critical for isolating high-purity products .
Q. How can nuclear magnetic resonance (NMR) and mass spectrometry (MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for pyridine and benzyl groups), NH₂ protons (δ 5.2–5.8 ppm, broad singlet), and methyl/methylene groups (δ 2.3–4.1 ppm). Splitting patterns help distinguish substitution positions .
- HRMS : Exact mass analysis (e.g., using ESI-TOF) confirms the molecular formula (e.g., C₁₂H₁₂ClN₂ requires m/z 219.0668 [M+H]⁺). Deviations >5 ppm suggest impurities or incorrect assignments .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides bond lengths, angles, and torsion angles critical for confirming regiochemistry. For example, in related pyrimidin-2-amine derivatives, crystallography confirmed planarity of the aromatic ring (mean C–C bond length: 1.39 Å) and non-covalent interactions (e.g., N–H⋯Cl hydrogen bonds) influencing molecular packing . Data collection at 100 K reduces thermal motion artifacts, and refinement with software like SHELXL achieves R-factors <0.05 .
Q. What experimental design strategies (e.g., factorial design) can optimize reaction conditions for synthesizing this compound?
- Methodological Answer : A 2³ factorial design can evaluate variables:
- Factors : Temperature (80–120°C), catalyst loading (2–10%), and solvent polarity (DMF vs. toluene).
- Response Variables : Yield, purity, and reaction time.
- Analysis : ANOVA identifies significant interactions (e.g., temperature-catalyst synergy). For instance, higher Pd loading may reduce reaction time but increase purification challenges .
Q. How do computational tools (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Gaussian 16 simulations at the B3LYP/6-311G** level can predict frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilic/nucleophilic sites.
- Docking Studies : AutoDock Vina models ligand-protein interactions (e.g., binding to kinase domains) using grid-box parameters centered on active sites. Validation via MD simulations (e.g., 100 ns runs in GROMACS) ensures stability of predicted complexes .
Q. What analytical techniques resolve contradictions in reported spectroscopic data for this compound analogs?
- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Variable Temperature NMR : Detects dynamic processes (e.g., NH₂ proton exchange).
- 2D NMR (COSY, HSQC) : Assigns coupling networks and resolves overlapping signals.
- LC-MS/MS : Differentiates isobaric impurities by fragmentation patterns .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
